REACTION_CXSMILES
|
S([O-])([O-])=O.[Na+].[Na+].[F:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]=1[S:17](Cl)(=[O:19])=[O:18].[OH-].[Na+]>O>[C:12]([C:11]1[CH:15]=[CH:16][C:8]([F:7])=[C:9]([S:17]([OH:19])=[O:18])[CH:10]=1)([OH:14])=[O:13] |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
23.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=O)O)C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
The mixture is stirred for a further 3 hours at 70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
are added simultaneously and in portions such that the pH
|
Type
|
CUSTOM
|
Details
|
is kept between 9 and 10 (exothermic reaction)
|
Type
|
STIRRING
|
Details
|
stirred for a further 15 minutes with active carbon
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
with external cooling
|
Type
|
FILTRATION
|
Details
|
the crystalline 5-carboxy-2-fluorobenzenesulfinic acid is filtered off
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C=1C=CC(=C(C1)S(=O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |